molecular formula C7H5NO B1253681 Furo[3,2-b]pyridine CAS No. 272-62-8

Furo[3,2-b]pyridine

Cat. No. B1253681
CAS RN: 272-62-8
M. Wt: 119.12 g/mol
InChI Key: YRTCKZIKGWZNCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine involves innovative strategies to efficiently generate this compound and its derivatives. For instance, a convenient and rapid synthesis employs a one-pot Sonogashira coupling/heteroannulation sequence, leading to regioselective lithiation for the creation of 2-substituted furo[3,2-b]pyridines. These synthesized derivatives further serve as substrates for the synthesis of polyheterocycles, demonstrating the compound's utility in constructing complex molecular architectures (Chartoire, Comoy, & Fort, 2008).

Molecular Structure Analysis

This compound's molecular structure is pivotal for its chemical reactivity and properties. The structure facilitates various chemical reactions, enabling the synthesis of polyfunctionalized derivatives. These reactions include electrophilic substitutions and nucleophilic additions, driven by the compound's ability to undergo regioselective metalations. The structure thus plays a crucial role in its versatility as a building block for further chemical transformations.

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, including C-H amination, borylation, and functionalizations that exploit the pyridine moiety's reactivity. These reactions enable the synthesis of a broad range of derivatives with varying substituents, further expanding the compound's utility in organic synthesis. Moreover, the compound's reactivity has been harnessed to develop methods for its functionalization, highlighting its significance in constructing complex molecules (Fumagalli & da Silva Emery, 2016).

Scientific Research Applications

Kinase Inhibition and Modulation of Signaling Pathways

  • Furo[3,2-b]pyridine has been identified as a central pharmacophore in kinase inhibitors. Compounds with this motif, such as the chemical biology probe MU1210, are highly selective inhibitors of protein kinases CLK and HIPK (Němec et al., 2021). Furthermore, it is a novel scaffold for potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway (Němec et al., 2019).

Synthesis of Polyheterocycles

  • This compound facilitates the efficient and rapid synthesis of various polyheterocycles. This process involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to the creation of multiple functional derivatives (Chartoire et al., 2008).

Anticancer Properties

  • Certain derivatives of this compound have shown promising anticancer properties. For instance, the derivative 3b demonstrated significant growth inhibition of cancer cell lines and apoptosis-inducing potential in vitro (Laxmi et al., 2020).

Catalysis and Chemical Synthesis

  • The cycloisomerization reactions of specific compounds can produce furo[3,2-b]pyridines using various metal catalyses. These syntheses play a crucial role in the formation of this compound and its derivatives (Jury et al., 2009).
  • Additionally, furo[3,2-b]pyridines can be synthesized under Pd/C-Cu catalysis, demonstrating their potential in developing greener chemical processes (Park et al., 2015).

Pharmacological and Biological Activities

  • This compound and its derivatives have been explored for various pharmacological activities, including antimicrobial properties. Some derivatives have shown moderate to good activity against specific bacteria and fungi (Hrasna et al., 2012).

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridine and its derivatives can vary depending on the specific compound and its biological target . For example, some derivatives have been found to inhibit enzymes like CDK2 or interact with DNA bases .

Safety and Hazards

Furo[3,2-b]pyridine can cause skin and eye irritation and may be harmful if swallowed . It should be handled with care, using personal protective equipment and adequate ventilation .

Future Directions

Recent research has focused on synthesizing new Furo[3,2-b]pyridine derivatives and studying their biological activities . These studies suggest that this compound and its derivatives have potential for further development in drug discovery .

properties

IUPAC Name

furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCKZIKGWZNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480596
Record name furo[3,2-b]pyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

272-62-8
Record name Furo[3,2-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine
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Record name Furo[3,2-b]pyridine
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Synthesis routes and methods I

Procedure details

Reaction of 30 with ethyl bromoacetate in the presence of a non-nucleophilic base such as sodium hydride in a suitable organic solvent such as tetrahydrofuran gives a compound of formula 31. Treatment of 31 with base such as sodium ethoxide in ethanol, followed by thermolysis of the resulting 2-carboxyfuro[3,2-b]pyridine of formula 32 gives furo[3,2-b]pyridine of formula 33 ((see., Shiotani, S., and Moriata, H. J. Heterocyclic Chem., 23, 665 (1986))
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula 32
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of PdCl2(PPh3)2 (1.4 g, 2.0 mmol) and CuI (0.4 g, 2.1 mmol) in TEA (100 mL) and THF (200 mL) under nitrogen was added a mixture of 2-bromo-3-acetoxy-pyridine (13.1 g, 60.6 mmol) and TMS-acetylene (7.0 g, 71 mmol) in THF (100 mL) in one portion. The mixture was stirred at room temperature for 1 hour. Then quenched with saturated NaHCO3 (50 mL) and MeOH (50 mL). The mixture was stirred at 80° C. for 2 hours. After cooling, the mixture was extracted with ether. The organic phase was dried and concentrated. The residue was subject to column chromatography to afford Furo[3,2-b]pyridine (1.54 g, 21%). 1H NMR (CDCl3, 400 MHz) δ 8.55 (m, 1H), 7.84 (m, 1H), 7.75 (m, 1H), 7.72 (m, 1H), 6.99 (m, 1H).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Chlorofuropyridine (7, 1.27 g, 8.27 mmol) is treated with zinc (3.23 g, 49.6 mmol) in acetic acid (20 ml) at refluxing temperature until the starting material disappears (˜4 hours). The reaction is filtered to remove solid. The filtrate is concentrated and the residue is dissolved in water. After basification with 1N sodium hydroxide, the mixture is extracted with methylene chloride. Evaporation leaves a yellow oil, which is purified with flash column chromatography on silica gel to give furopyridine as a yellow oil (8).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.23 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Furo[3,2-b]pyridine

Q & A

A: Research suggests that some furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, can act as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in embryonic development and frequently dysregulated in various cancers. [] This highlights their potential as anticancer agents targeting this specific pathway.

ANone: The molecular formula of this compound is C7H5NO. Its molecular weight is 119.12 g/mol.

A: Multiple research papers provide detailed spectroscopic data (NMR, IR, MS) for various synthesized this compound derivatives. These data are essential for characterizing and confirming the structures of the synthesized compounds. [, , , , , ]

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives. Information regarding their material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects and their potential applications in different material science contexts.

ANone: The available research focuses on this compound as a bioactive scaffold rather than a catalyst. There's no direct evidence presented about its catalytic properties or applications in the provided articles.

A: While not extensively discussed, some research mentions utilizing computational chemistry techniques. For instance, one study employed computational modeling to investigate the interaction between CLK1, a cdc-like kinase, and a specific this compound derivative (compound 12h), providing insights into their binding mode. []

A: SAR studies have demonstrated that the position and type of substituents on the this compound core significantly influence its biological activity. For example: * 3,5-Disubstituted furo[3,2-b]pyridines: Showed potent and selective inhibitory activity against CLK kinases. [] * 3,5,7-Trisubstituted furo[3,2-b]pyridines: Exhibited modulation of the Hedgehog signaling pathway, with some derivatives demonstrating sub-micromolar potency. [] * 2-Substituted furo[3,2-b]pyridines: Some compounds within this series, particularly those with specific substitutions at the 2-position, exhibited promising anticancer properties. []

A: Research indicates that 3,5-disubstituted furo[3,2-b]pyridines are potent and selective inhibitors of CLK kinases. Notably, modifications at these positions significantly impact their inhibitory potency and selectivity profiles. Further exploration of SAR in this context is crucial for developing highly optimized CLK inhibitors. [, ]

A: While the research mainly focuses on synthesis and biological activity, one study mentions modifying a this compound derivative to enhance its metabolic stability in various liver microsomes. [] This suggests that the stability of these compounds can be influenced by structural modifications and highlights the importance of considering stability during drug development.

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